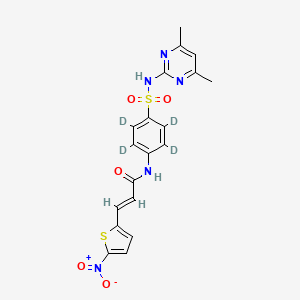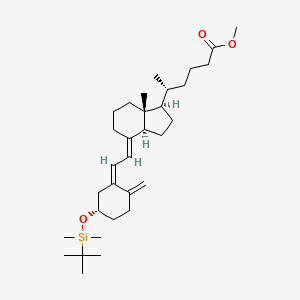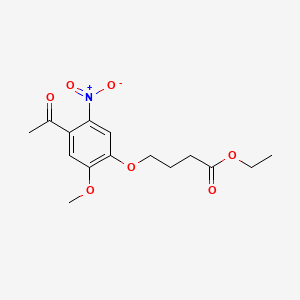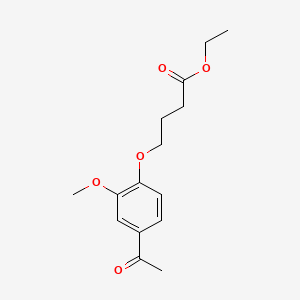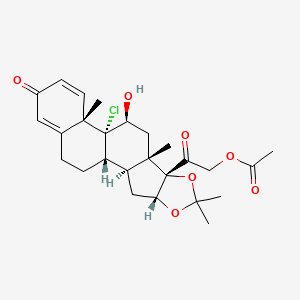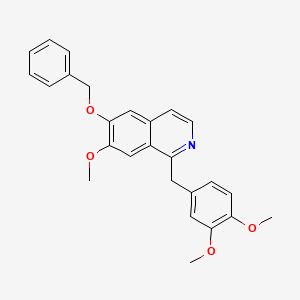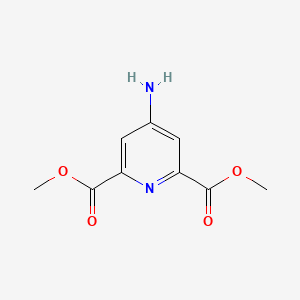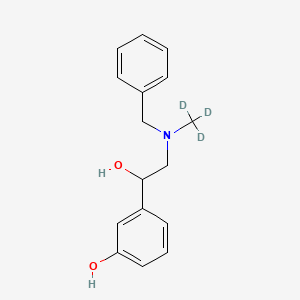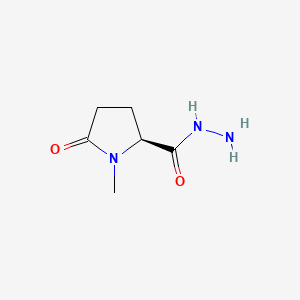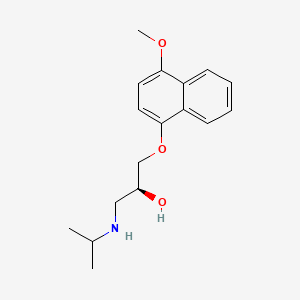
(S)-4-Hydroxy 4'-Methoxy Propranolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-4-Hydroxy 4’-Methoxy Propranolol” is a protected (S)-Propranolol metabolite . Its molecular formula is C17H23NO3 and it has a molecular weight of 289.37 .
Molecular Structure Analysis
The molecular structure of “(S)-4-Hydroxy 4’-Methoxy Propranolol” is based on its molecular formula, C17H23NO3 . Unfortunately, I could not find more detailed information on its molecular structure.Aplicaciones Científicas De Investigación
Microbial Biotransformation
The microbial production of phase I and II metabolites of propranolol, including (S)-4-Hydroxy 4'-Methoxy Propranolol, has been explored. Fungal strains such as Absidia sp. and Cunninghamella sp. have been used for the biotransformation of propranolol enantiomers, resulting in the hydroxylation of the compounds. This process is significant for understanding the metabolic pathways and potentially for synthesizing specific metabolites for further study (Marvalin & Azerad, 2011).
Analytical Detection in Human Plasma
A sensitive and reliable method for the simultaneous determination of propranolol and its hydroxyl metabolite, including 4-Hydroxy Propranolol, in human plasma has been developed. This method involves solid-phase extraction and liquid chromatography/electrospray tandem mass spectrometry, highlighting the importance of analytical techniques in detecting and quantifying the presence of propranolol and its metabolites in biological samples (Partani et al., 2009).
Enzymatic Activity and Racial Differences
Studies have shown that enzymes CYP1A2 and CYP2D6 are involved in the 4-hydroxylation of propranolol, indicating significant racial differences in metabolic activity. This research contributes to understanding how genetic variations can affect drug metabolism, potentially impacting therapeutic efficacy and safety (Johnson et al., 2000).
Enantioselective Biotransformation by Endophytic Fungi
Endophytic fungi have been studied for their ability to enantioselectively biotransform propranolol into its active metabolite 4-Hydroxypropranolol. This research highlights the potential of utilizing endophytic fungi as biocatalysts for producing specific enantiomers of drug metabolites, which can be crucial for drug development and synthesis (Borges et al., 2011).
Propiedades
IUPAC Name |
(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy 4'-Methoxy Propranolol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

